molecular formula C13H14N2O2S B037522 2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 115219-07-3

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B037522
M. Wt: 262.33 g/mol
InChI Key: IPYJWACEFWLBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biological properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Various methods of synthesis have been explored due to the importance of this significant ring system .


Molecular Structure Analysis

The molecular structure of indole derivatives can be analyzed using various techniques such as FT-IR, NMR, UV, and mass spectral data .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions . For example, they can be used as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be determined using various analytical techniques .

Safety And Hazards

Indole derivatives, like any other chemicals, should be handled with care. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the diverse biological activities of indole derivatives, there is considerable potential for further exploration and development of these compounds for therapeutic applications .

properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-13(17)11-7-18-12(15-11)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11-12,14-15H,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYJWACEFWLBMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)CC2=CNC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921656
Record name 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-ylmethyl)-1,3-thiazolidine-4-carboxylic acid

CAS RN

115219-07-3
Record name 2-(3'Indolylmethyl)-1,3-thiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115219073
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1H-Indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.